Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Catalog No.
S12010695
CAS No.
M.F
C24H16N2O5
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetra...

Product Name

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

IUPAC Name

methyl 4-(3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C24H16N2O5/c1-30-24(29)15-11-9-14(10-12-15)20-19-21(27)16-6-2-3-7-17(16)31-22(19)23(28)26(20)18-8-4-5-13-25-18/h2-13,20H,1H3

InChI Key

FVKJTPRRFMTMSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound characterized by its intricate structure that integrates multiple heterocyclic rings and functional groups. This compound is classified within the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Its molecular formula is C24H19N2O5C_{24}H_{19}N_{2}O_{5}, with a molecular weight of approximately 415.42 g/mol. The presence of the pyridine and chromeno-pyrrole moieties suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug development .

Typical for heterocyclic compounds:

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
  • Substitution: The presence of functional groups allows for substitution reactions, creating various derivatives that could enhance or modify biological properties.

These reactions require specific reagents and conditions to achieve desired outcomes while minimizing side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure at each stage of synthesis.

The biological activity of methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has been investigated in various studies. Its structural components suggest potential activities against various biological targets:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties.
  • Anticancer Activity: The unique structure may interact with specific cellular pathways involved in cancer progression.

In vitro studies are essential for elucidating the precise mechanisms at play and determining the compound's efficacy against specific biological targets. The interaction with enzymes or receptors could lead to significant therapeutic effects .

The synthesis of methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Appropriate starting materials are condensed under controlled conditions to form intermediate compounds.
  • Esterification: The final step often involves esterification to yield the methyl benzoate derivative.

Careful control of reaction conditions (temperature, solvent choice) is crucial to optimize yield and selectivity. Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into functional groups and electronic transitions within the molecule .

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several potential applications:

  • Medicinal Chemistry: It is being studied for its potential as a therapeutic agent for various diseases due to its unique structural features.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.

Research continues to explore its applications in drug development and material science .

Interaction studies focus on understanding how methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate interacts with biological targets. These studies can reveal:

  • Binding Affinity: How strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Insights into how the compound exerts its biological effects.

Such studies are critical in evaluating the therapeutic potential of this compound and guiding further research into its applications in medicine .

Several compounds share structural similarities with methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl)benzoateC24H19FN2O5C_{24}H_{19}FN_{2}O_{5}415.42 g/molContains a fluorine substituent which may enhance biological activity
Methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yll)-1H-chromeno[2,3-c]pyrrolC24H19ClN2O5C_{24}H_{19}ClN_{2}O_{5}446.84 g/molChlorine substituent may affect pharmacokinetics
Methyl 4-(7-methyl-3,9-dioxo-2-pyridin-2-yll)-1H-chromeno[2,3-c]pyrrolC25H24N2O5C_{25}H_{24}N_{2}O_{5}432.5 g/molMethyl group may influence solubility and reactivity

These compounds demonstrate variations in substituents that can significantly impact their biological activities and pharmacological profiles. The unique combination of functional groups in methyl 4-(3,9-dioxo-2-(pyridin-2-yll)-1H-chromeno[2,3-c]pyrrol may confer distinct advantages in medicinal applications compared to its analogs .

Domino Michael Addition-Annulation Strategies

Domino Michael addition-annulation reactions have emerged as powerful tools for constructing the chromeno[2,3-c]pyrrole scaffold. A notable example involves the reaction of 3-formylchromones with isocyanides and azodicarboxylates, which proceeds via a cascade Michael addition, cyclization, and aromatization sequence. Terzidis et al. demonstrated that this one-pot process yields chromeno[2,3-c]pyrroles in 65–82% yields under mild conditions, with the azodicarboxylate serving dual roles as both a Michael acceptor and a nitrogen source. The reaction mechanism begins with nucleophilic attack of the isocyanide on the α,β-unsaturated carbonyl of 3-formylchromone, followed by intramolecular cyclization and subsequent oxidation to aromatize the pyrrole ring.

Recent adaptations of this strategy employ 3-phenacylideneoxindoles as bifunctional substrates, where base-promoted domino Michael-Aldol reactions between two oxindole units generate dispirocyclopentanebisoxindoles with four contiguous stereocenters. While these conditions (K₂CO₃ in ethanol, 60°C) achieve high diastereoselectivity (up to 95:5 dr), their application to chromeno[2,3-c]pyrroles requires precise control of steric and electronic effects in the transition state.

Multicomponent Reaction Protocols Utilizing 3-Formylchromones

3-Formylchromones serve as linchpins in multicomponent syntheses of chromeno[2,3-c]pyrroles due to their dual electrophilic (α,β-unsaturated carbonyl) and nucleophilic (aldehyde) sites. A three-component protocol developed by Zhao et al. combines 3-formylchromones, N-substituted glycines, and CuBr/DTBP oxidants to assemble chromeno[2,3-b]pyrrol-4(1H)-ones via decarboxylative annulation. The reaction proceeds through initial imine formation between the aldehyde and glycine, followed by copper-catalyzed decarboxylation and radical-mediated cyclization to form the pyrrolone ring (Table 1).

EntrySubstrateCatalystOxidantYield (%)
13-FormylchromoneCuBrDTBP78
25-Nitro derivativeCuBrDTBP65
36-Methoxy derivativeCuITBHP72

Adapted from Cu-catalyzed decarboxylative annulation studies

Notably, the use of magnetized distilled water (MDW) as solvent in analogous reactions enhances reaction efficiency by stabilizing polar intermediates through increased hydrogen bonding networks, achieving yields up to 93% for chromeno[2,3-c]pyrazoles without requiring additional catalysts.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium and copper catalysts enable precise functionalization of chromeno[2,3-c]pyrrole intermediates. A stereoconvergent Negishi coupling protocol developed for sp³–sp² carbon bond formation allows installation of aryl groups at the pyrrole C2 position with 89–94% enantiomeric excess when using chiral BINAP ligands. Key to this methodology is the dynamic kinetic resolution of racemic α-bromopyrrolidinones during transmetallation, which ensures high stereoselectivity despite starting from racemic electrophiles.

For late-stage diversification, Suzuki-Miyaura cross-coupling of bromochromenopyrroles with potassium trifluoroborate salts under Pd(PPh₃)₄ catalysis (THF/H₂O, 80°C) introduces aryl and heteroaryl substituents at the chromene C7 position while preserving the labile pyrrolidone moiety.

Pyridine Ring Functionalization via Copper-Mediated Alkynylation

The pyridine moiety in the target compound can be introduced through copper-catalyzed alkynylation/cyclization sequences. A modified Castro-Stephens reaction couples 2-bromopyridine with terminal alkynes using CuI/1,10-phenanthroline in DMF at 110°C, achieving 70–85% yields of 2-alkynylpyridines. Subsequent cyclization with methyl 4-aminobenzoate under basic conditions (K₂CO₃, DMSO) forms the critical C–N bond between the pyridine and chromenopyrrole systems.

Recent advances employ flow chemistry to enhance the efficiency of these multistep sequences. Continuous flow hydrogenation of nitro intermediates over Pd/C catalysts (20 bar H₂, 50°C) reduces reaction times from 12 hours to 25 minutes while maintaining >99% conversion, crucial for scaling up synthesis of the methyl benzoate ester derivative.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

412.10592162 g/mol

Monoisotopic Mass

412.10592162 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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